Thiocyanatoacetic acid butyl ester
Description
Thiocyanatoacetic acid butyl ester (CAS: 5345-64-2) is an organosulfur compound with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.23 g/mol . It is derived from thiocyanatoacetic acid, where the thiocyanato group (-SCN) is attached to the acetic acid moiety, which is esterified with butanol. This compound features both an ester (-COOR) and a thiocyanato (-SCN) functional group, which influence its reactivity and physical properties.
Properties
CAS No. |
5345-64-2 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
InChI Key |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
Scientific Research Applications
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|
| This compound | 173.23 | Ester, -SCN | Synthetic intermediate |
| Isobornyl thiocyanoacetate | 239.34 | Ester, -SCN, bicyclic | Pediculicide |
| Ethyl thioacetate | 104.17 | Thioester | Organic synthesis |
| Butyl phenylacetate | 192.26 | Aromatic ester | Fragrance industry |
Table 2: Physical Properties (Estimated/Reported)
| Compound | Boiling Point (°C) | LogP (Partition Coefficient) | Water Solubility (mg/L) |
|---|---|---|---|
| This compound | N/A | ~2.5 (estimated) | Low (hydrophobic) |
| Thiocyanatoacetic acid hexyl ester | N/A | ~4.2 (estimated) | Very low |
| Isobornyl thiocyanoacetate | N/A | ~3.8 (estimated) | Insoluble in water |
| Ethyl thioacetate | 142–145 | 1.2 | Slightly soluble |
Research Findings and Implications
- Thermodynamic Stability: Polymorphism studies on oleanolic acid butyl ester () suggest that dispersive forces dominate in stable crystalline phases, which may extend to thiocyanatoacetic acid esters. Hydrogen bonding (e.g., O-H···O) in metastable forms could influence reactivity .
- Synthetic Utility : The thiocyanato group enables participation in click chemistry and coordination complexes, unlike simpler esters like butyl phenylacetate .
- Data Gaps: Limited experimental data (e.g., melting/boiling points) for thiocyanatoacetic acid esters necessitate further characterization.
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